molecular formula C7H11N3 B8778142 5-Propylpyrazin-2-amine

5-Propylpyrazin-2-amine

Katalognummer B8778142
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: IJZFDJSHXBBULN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Propylpyrazin-2-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Propylpyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Propylpyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Produktname

5-Propylpyrazin-2-amine

Molekularformel

C7H11N3

Molekulargewicht

137.18 g/mol

IUPAC-Name

5-propylpyrazin-2-amine

InChI

InChI=1S/C7H11N3/c1-2-3-6-4-10-7(8)5-9-6/h4-5H,2-3H2,1H3,(H2,8,10)

InChI-Schlüssel

IJZFDJSHXBBULN-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CN=C(C=N1)N

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

5-propyl-2-pyrazinone-4-N-oxide is first synthesized by condensing equimolar amounts of methyl dimethoxyacetate and methyl butyrate in the presence of 1 equivalent of sodium methoxide in dry benzene at reflux for about 3-4 hours (See scheme II). The cooled solution is subsequently poured into cold 50% acetic acid, separated and the aqueous portion is extracted with ether (3X). Organic extracts are washed with saturated sodium bicarbonate, dried and concentrated to yield 2-ethyl-4,4-dimethoxyacetoacetate (7). Compound 7 is subsequently decarboxylated by reflux in a mixture of methanol and 2N KOH solution for 1 hour to produce propylglyoxal dimethylacetal 8, which is isolated by partition of the reaction mixture between water and ether and concentration of the organic mixture. Compound 8 is hydrolyzed in a 3% H2SO4 solution by refluxing for 1 hour. The hydrolyzed in a 3% H2S04 solution by refluxing reaction mixture is subsequently allowed to cool to 5 C and is carefully neutralized with NaHCO3. The aqueous solution of propylglyoxal is then added to a solution of aminoacetamidine dihyrobromide (1 eq., prepared by the method of Mengelberg, Chem. Ber., 89, 1185 (1956)) in methanol at -35° to -40° C. A solution of sodium hydroxide (12.5N) representing about 3.5-4 equivalents is added slowly so that the temperature of the reaction mixture is maintained below about -35° C. 30 minutes after completing the addition of sodium hydroxide, the reaction is allowed to warm to room temperature, stirred for several hours, acidified with HCl to pH 6 and concentrated in vacuo. The resulting residue is then partitioned between water and ethyl acetate (3X), the organic layer is decolorized with charcoal, dried and concentrated to produce 2-amino-5-propylpyrazine 9 which is recrystallized from n-hexane. Compound 9 is diazotised in 50% acetic acid by the slow addition of NaNO2 in 50% acetic acid at 0°-5° C. followed by holding the reaction at room temperature for 1-3 hours. Cautious neutralization of this solution with 4 NaOH is followed by ethyl acetate extraction and isolation of a crude residue which is coevaporated with benzene to an anhydrous state, dissolved in pyridine and benzoylated (excess benzoyl chloride in pyridine) to yield, after workup and chromatography, 2-benzyloxy-5-propylpyrazine 10. Compound 10 is subsequently oxidized with m-chloroperbenzoic acid in dichloroethane as described in Example 1, hereinabove, to give 2-benzyloxy-4-oxo-5-propylpyrazine 11. Compound 11 is debenzoylated in sodium methoxide/methanol using conventional workup procedures to produce 1,2-dihydro-5-propyl-2-pyrazinone-4-N-oxide 12. Compound 12 is then silylated as described in example 1, above and coupled to 2-deoxy-3,5-di-0-p-chlorobenzoyl-alpha-D-ribofuranosyl chloride, also as described above. The anomeric blocked 2'-deoxyriboside of 5-propyl-2-pyrazinone-4-N-oxide is then separated, recrystallized and deprotected in a fashion analogous to the 5-ethyl derivative as described above to produce 1-(2-Deoxy-B-D-ribofuranosyl)-5-propyl-2-pyrazinone-4-N-oxide 13.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.